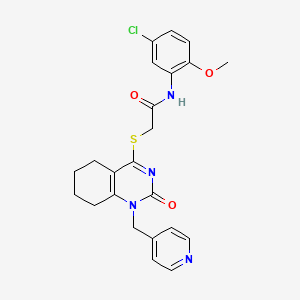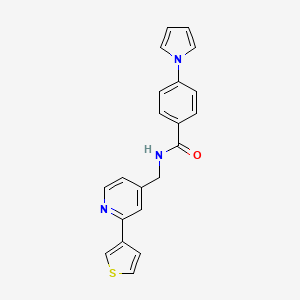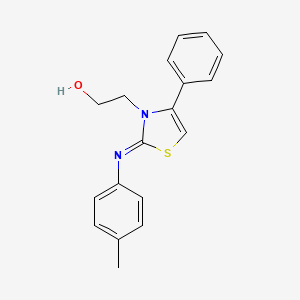
Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, commonly known as CHP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the transmission of nerve impulses. CHP has been extensively studied for its potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Applications De Recherche Scientifique
CHP has been extensively studied for its potential applications in the field of neurodegenerative diseases. Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate inhibitors, such as CHP, have been shown to improve cognitive function and memory in animal models of Alzheimer's disease. CHP has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Huntington's disease. In addition, CHP has been investigated for its potential use as a chemical warfare agent antidote.
Mécanisme D'action
CHP is a reversible inhibitor of Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, CHP increases the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This results in improved cognitive function and memory.
Biochemical and Physiological Effects:
CHP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Huntington's disease. CHP has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
CHP is a potent and selective inhibitor of Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, making it a valuable tool for studying the cholinergic system. Its low toxicity profile and ease of synthesis make it an attractive candidate for use in lab experiments. However, CHP has a short half-life, which limits its usefulness in long-term studies.
Orientations Futures
There are several future directions for the study of CHP. One area of research is the development of more potent and selective Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate inhibitors based on the structure of CHP. Another area of research is the investigation of the neuroprotective effects of CHP in models of other neurodegenerative diseases. Additionally, the use of CHP as a chemical warfare agent antidote should be further explored.
Méthodes De Synthèse
The synthesis of CHP involves the reaction of 5-chloro-2-hydroxy-4-nitrophenol with tert-butyl carbamate in the presence of a catalyst. The reaction proceeds under mild conditions and produces high yields of the desired product. The purity of CHP can be further improved by recrystallization or chromatography.
Propriétés
IUPAC Name |
tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5/c1-11(2,3)19-10(16)13-7-4-6(12)8(14(17)18)5-9(7)15/h4-5,15H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIMWKUPTUBXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B2912108.png)
![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)

![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)
![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
![2-(4-Bromophenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2912118.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)

![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)



